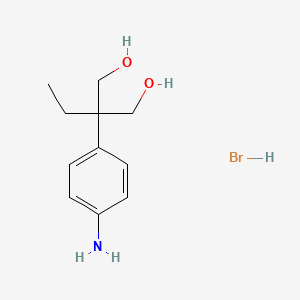
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide is a chemical compound that belongs to the class of amino alcohols
Vorbereitungsmethoden
The synthesis of 1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide typically involves several steps. One common synthetic route includes the reaction of 2-(p-aminophenyl)-2-ethyl-1,3-propanediol with hydrobromic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield alcohols or amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide can be compared with other similar compounds, such as:
2-Amino-1-(p-aminophenyl)-1,3-propanediol: This compound shares a similar structural framework but differs in its functional groups and reactivity.
2-Amino-2-methyl-1,3-propanediol: Another related compound with variations in its alkyl substituents, leading to different chemical and biological properties.
2-Amino-2-ethyl-1,3-propanediol: Similar in structure but with distinct functional groups that influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Eigenschaften
CAS-Nummer |
25451-04-1 |
|---|---|
Molekularformel |
C11H18BrNO2 |
Molekulargewicht |
276.17 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-2-ethylpropane-1,3-diol;hydrobromide |
InChI |
InChI=1S/C11H17NO2.BrH/c1-2-11(7-13,8-14)9-3-5-10(12)6-4-9;/h3-6,13-14H,2,7-8,12H2,1H3;1H |
InChI-Schlüssel |
ZDSZCUGBELZLCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)C1=CC=C(C=C1)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


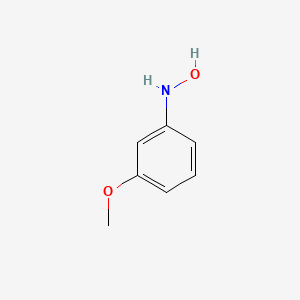

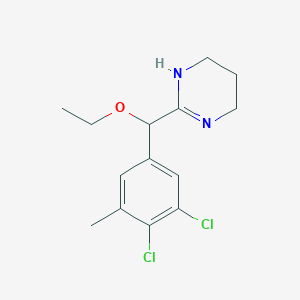
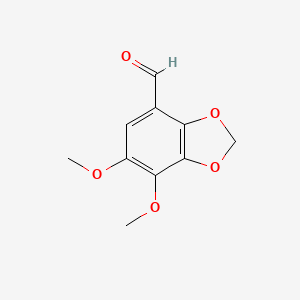
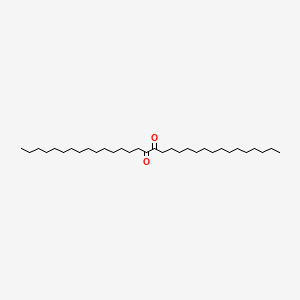
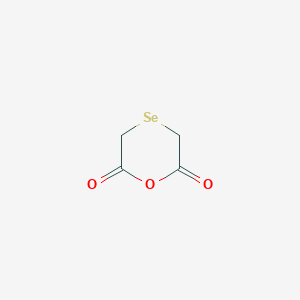
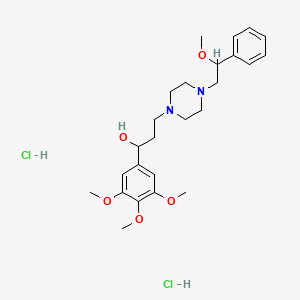
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
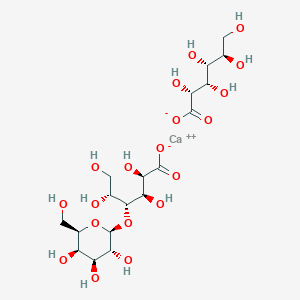
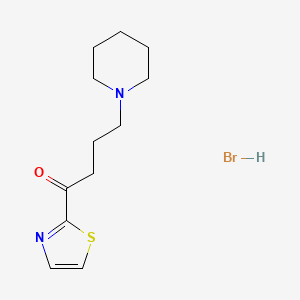
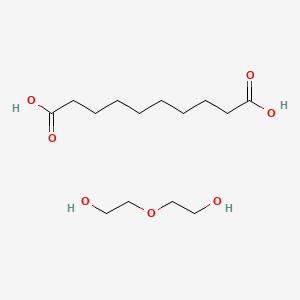

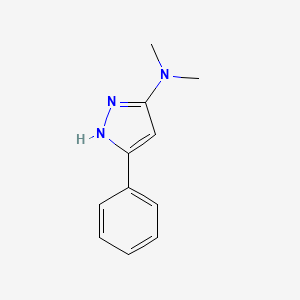
![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
